molecular formula C11H9ClN2 B13126128 2-Chloro-5-methyl-3,3'-bipyridine

2-Chloro-5-methyl-3,3'-bipyridine

Cat. No.: B13126128
M. Wt: 204.65 g/mol
InChI Key: VWGGHXOGXBCYQJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3,3'-bipyridine ( 1214379-94-8) is a specialized heteroaromatic compound of significant interest in advanced chemical research and development. This molecule belongs to the class of bipyridines, which are renowned for their versatile coordination chemistry and application as ligands in metallo-organic and supramolecular chemistry . The molecular structure, with a formula of C 11 H 9 ClN 2 and a molecular weight of 204.66 g/mol, incorporates two pyridine rings connected by a 3,3'- linkage, and is further functionalized with chloro and methyl substituents . These features make it a valuable scaffold for constructing complex molecular architectures. The primary research value of 2-Chloro-5-methyl-3,3'-bipyridine lies in its dual functionality. The bipyridine core serves as a privileged chelating domain for binding to various metal centers, facilitating the study of catalytic processes, photochemical properties, and the synthesis of coordination polymers . Concurrently, the reactive chlorine and methyl groups provide handles for further synthetic modification, allowing researchers to fine-tune electronic properties, steric bulk, and solubility, or to link the molecule to other functional units, polymers, and surfaces . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-5-methyl-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-5-10(11(12)14-6-8)9-3-2-4-13-7-9/h2-7H,1H3

InChI Key

VWGGHXOGXBCYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-chloro-5-methylpyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . Another method is the Ullmann coupling reaction, which involves the homocoupling of 2-chloro-5-methylpyridine in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of 2-Chloro-5-methyl-3,3’-bipyridine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3,3’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-Chloro-5-methyl-3,3’-bipyridine.

    Reduction: Amine derivatives of 2-Chloro-5-methyl-3,3’-bipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine

  • Structural Differences : This compound replaces the 3,3'-bipyridine linkage with a phenyl group substituted with a methylsulfonyl moiety. The methylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl group in 2-Chloro-5-methyl-3,3'-bipyridine.
  • Applications : The sulfonyl group improves solubility in polar solvents and enhances binding affinity in receptor-ligand interactions, making it suitable for pharmaceutical applications .

2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine

  • Structural Differences : Instead of a bipyridine system, this compound features a single pyridine ring with a bulky 2,3-dimethylphenyl substituent. The steric bulk reduces reactivity in nucleophilic substitution reactions compared to the bipyridine backbone.
  • Physical Properties : The absence of a second pyridine ring diminishes conjugation effects, resulting in lower thermal stability (melting point: ~100–110°C) compared to 2-Chloro-5-methyl-3,3'-bipyridine (melting point: ~150–160°C) .

2-Chloro-3-methyl-5-nitropyridine

  • Functional Groups : The nitro group at the 5-position is a stronger electron-withdrawing group than the methyl group, significantly increasing electrophilicity at the 2-chloro position.
  • Reactivity: This compound undergoes faster nucleophilic aromatic substitution (e.g., with amines or alkoxides) compared to 2-Chloro-5-methyl-3,3'-bipyridine, where the methyl group acts as a mild electron donor .

3,3′-Diamino-4,4′-bipyridine (dabpy)

  • Substitution Pattern: Amino groups at the 3,3'-positions create a chelating ligand ideal for coordination with transition metals like rhenium. In contrast, the chloro and methyl groups in 2-Chloro-5-methyl-3,3'-bipyridine limit its metal-binding versatility.
  • Applications : Dabpy forms molecular squares with [ReCl(CO)₃], demonstrating applications in supramolecular chemistry and sensors, whereas 2-Chloro-5-methyl-3,3'-bipyridine is less explored in such contexts .

2-Chloro-5-iodopyridine

  • Halogen Effects : The iodine atom at the 5-position increases molecular weight (239.44 g/mol vs. ~188.63 g/mol for 2-Chloro-5-methyl-3,3'-bipyridine) and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Thermal Stability : The iodo derivative has a lower melting point (99°C) due to weaker intermolecular forces compared to the methyl-substituted analog .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key Applications
2-Chloro-5-methyl-3,3'-bipyridine ~188.63 Cl, CH₃ 150–160 Coordination chemistry, drug design
5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine 365.84 Cl, CH₃, SO₂CH₃ >200 (decomposes) Pharmaceutical intermediates
2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine 231.72 Cl, CH₃, C₆H₃(CH₃)₂ 100–110 Organic synthesis
2-Chloro-3-methyl-5-nitropyridine 172.57 Cl, CH₃, NO₂ 85–90 Electrophilic substitution reactions
3,3′-Diamino-4,4′-bipyridine (dabpy) 188.20 NH₂ 220–230 Supramolecular assemblies, sensors
2-Chloro-5-iodopyridine 239.44 Cl, I 99 Cross-coupling reactions

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, SO₂CH₃) enhance electrophilicity at the chloro position, enabling faster substitution reactions compared to methyl-substituted analogs .
  • Steric Hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reaction rates in cross-coupling and coordination chemistry, limiting their utility in metal-organic frameworks .
  • Symmetry and Coordination: Bipyridine derivatives with amino groups (e.g., dabpy) exhibit superior metal-binding capabilities, enabling the formation of stable complexes with rhenium and iron for advanced materials .

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